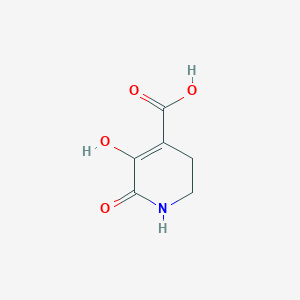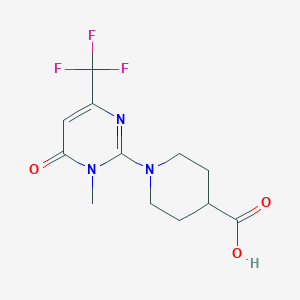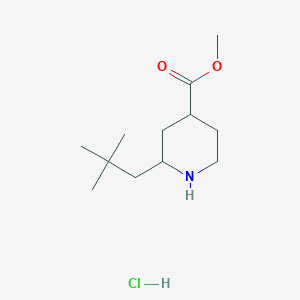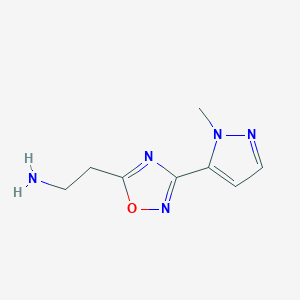
5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-羟基-6-氧代-1,2,3,6-四氢吡啶-4-羧酸是一种化学化合物,分子式为C8H11NO4。它是一种吡啶衍生物,以其独特的结构而闻名,该结构包括羟基、酮基和羧基。
准备方法
合成路线和反应条件
5-羟基-6-氧代-1,2,3,6-四氢吡啶-4-羧酸的合成可以通过多种方法实现。 一种常见的方法涉及在特定条件下用合适的试剂与5-羟基-6-氧代-1,2,3,6-四氢吡啶-4-羧酸乙酯反应 。例如,该化合物可以通过将5-羟基-6-氧代-1,2,3,6-四氢吡啶-4-羧酸乙酯溶解在对二甲苯中并加入钯碳作为催化剂来合成。 然后将反应混合物在回流下搅拌过夜 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高化合物的产率和纯度。此外,工业方法可能采用先进的纯化技术,如结晶和色谱法,以获得高纯度产品。
化学反应分析
反应类型
5-羟基-6-氧代-1,2,3,6-四氢吡啶-4-羧酸会发生各种化学反应,包括氧化、还原和取代反应。这些反应是由羟基、酮基和羧基等官能团的存在促进的。
常用试剂和条件
氧化: 该化合物可以在酸性条件下使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
取代: 取代反应可能涉及胺或醇等亲核试剂,通常在碱性条件下进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成羧酸或酮,而还原可以生成醇或胺。取代反应可能导致形成具有不同官能团的各种衍生物。
科学研究应用
5-羟基-6-氧代-1,2,3,6-四氢吡啶-4-羧酸在科学研究中有多种应用:
作用机制
5-羟基-6-氧代-1,2,3,6-四氢吡啶-4-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,它可能通过结合到其活性位点并阻止底物结合来充当某些酶的抑制剂 。 此外,该化合物可以通过与参与细胞过程的受体或其他蛋白质相互作用来调节信号通路 .
相似化合物的比较
类似化合物
1,2,3,6-四氢吡啶: 一种相关的化合物,具有类似的结构特征,但缺少羟基和羧基.
3-吡啶甲酸,6-羟基-: 另一种类似的化合物,具有羟基和羧基,但这些基团在吡啶环上的位置不同.
独特性
5-羟基-6-氧代-1,2,3,6-四氢吡啶-4-羧酸的独特性在于它特定的官能团组合及其能够进行广泛的化学反应。这使其成为科学研究和工业中各种应用的多功能化合物。
属性
分子式 |
C6H7NO4 |
|---|---|
分子量 |
157.12 g/mol |
IUPAC 名称 |
5-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h8H,1-2H2,(H,7,9)(H,10,11) |
InChI 键 |
DMZANLIEVLVHQA-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C(=C1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)



![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)


![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)


![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
